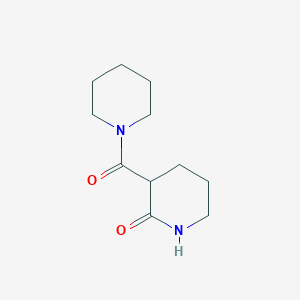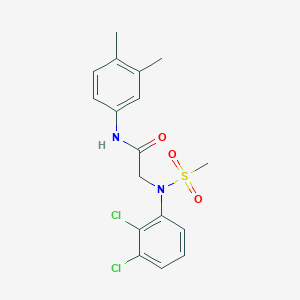![molecular formula C27H22N2O6 B3971861 1-benzoylpropyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3971861.png)
1-benzoylpropyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate
Descripción general
Descripción
1-benzoylpropyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate, also known as BDG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDG is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-benzoylpropyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
In biology, this compound has been used as a tool to study the physiological and biochemical effects of various compounds. It has been shown to modulate the activity of enzymes, receptors, and ion channels, and to affect the expression of genes.
In chemistry, this compound has been used as a building block for the synthesis of more complex compounds. It has been used to synthesize peptides, amino acids, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 1-benzoylpropyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to affect the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to affect the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain and fever by affecting the activity of enzymes involved in these processes.
In addition, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. It has been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzoylpropyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate is its versatility. It can be used in a wide range of experiments, from basic research to drug discovery. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for many labs.
One of the limitations of this compound is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans. In addition, this compound may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1-benzoylpropyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, including its effects on various signaling pathways in the body.
2. Studies on the safety and toxicity of this compound in humans, including its potential side effects and interactions with other drugs.
3. Development of new drugs based on the structure of this compound, including compounds with improved efficacy and reduced toxicity.
4. Exploration of the potential applications of this compound in fields such as agriculture, environmental science, and materials science.
5. Investigation of the potential role of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion:
This compound is a versatile and promising compound that has potential applications in a wide range of fields. While further research is needed to fully understand its mechanism of action and potential safety concerns, this compound represents an exciting area of research with many potential future directions.
Propiedades
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-22(24(31)17-8-4-3-5-9-17)35-23(30)16-28-25(32)18-12-14-19(15-13-18)29-26(33)20-10-6-7-11-21(20)27(29)34/h3-15,22H,2,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNNVRSNLKLUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3971781.png)
![N-[3-(4-butoxyphenyl)-3-oxopropyl]methionine](/img/structure/B3971783.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B3971793.png)

![4-(2,4-dichlorophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971819.png)
![1-(hydroxymethyl)-7-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971825.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3971829.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-isopropylphenyl)-2,5-pyrrolidinedione](/img/structure/B3971830.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3971841.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B3971863.png)

![4-ethyl-5-{1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3971878.png)
